Biochemical Potency vs SGC-CBP30 and CPI-637
EP300/CBP-IN-1 inhibits the CBP bromodomain with an IC₅₀ of 2.3 nM, representing approximately a 9-fold improvement over SGC-CBP30 (IC₅₀ 21 nM) [1] and a 13-fold improvement over CPI-637 (IC₅₀ 30 nM) [1]. For the EP300 bromodomain, EP300/CBP-IN-1 (IC₅₀ 2.1 nM) shows an 18-fold enhancement over SGC-CBP30 (IC₅₀ 38 nM) [1] and a 24-fold enhancement over CPI-637 (IC₅₀ 51 nM) [1]. These comparisons are derived from TR-FRET biochemical assays using isolated recombinant bromodomains across independent studies; no singular head-to-head study exists.
| Evidence Dimension | CBP bromodomain biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | SGC-CBP30: 21 nM; CPI-637: 30 nM |
| Quantified Difference | 9.1-fold vs SGC-CBP30; 13.0-fold vs CPI-637 |
| Conditions | TR-FRET assay with recombinant CBP bromodomain protein (cell-free) |
Why This Matters
Higher biochemical potency reduces the compound concentration required to achieve target saturation, lowering the risk of off-target pharmacology at elevated concentrations in cellular and in vivo experiments.
- [1] Fan L, et al. An EP300/CBP inhibitor. Chinese Patent CN112574189A, 2021. View Source
